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Compound of Interest

Methyl 2-formyl-3,5-
Compound Name:
dimethoxybenzoate

Cat. No.: B1583233

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-
formyl-3,5-dimethoxybenzoate (CAS No. 52344-93-1), a key intermediate in the synthesis of
various pharmaceutical and bioactive molecules.[1][2][3][4] This document is intended for
researchers, scientists, and professionals in drug development who rely on precise structural
elucidation for their work. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, explaining not just the results, but the rationale behind
the analytical techniques and the interpretation of the spectra.

Molecular Structure and Functional Groups

Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted benzene derivative with a
molecular formula of C11H1205 and a molecular weight of 224.21 g/mol .[5] The molecule's
architecture features three key functional groups attached to the aromatic ring: an aldehyde (-
CHO), a methyl ester (-COOCHs), and two methoxy ethers (-OCHs). The precise arrangement
of these groups is critical to the molecule's reactivity and is unambiguously confirmed by the
spectroscopic methods detailed below.

Caption: Chemical structure of Methyl 2-formyl-3,5-dimethoxybenzoate.

Analytical Workflow: A Self-Validating System

The structural confirmation of a synthetic intermediate like Methyl 2-formyl-3,5-
dimethoxybenzoate relies on a multi-technique approach. Each technique provides a unique

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1583233?utm_src=pdf-interest
https://www.benchchem.com/product/b1583233?utm_src=pdf-body
https://www.benchchem.com/product/b1583233?utm_src=pdf-body
https://patents.google.com/patent/US7423030B2/en
https://www.researchgate.net/publication/336854222_The_Clitocybins_and_2-Substituted-Isoindolin-1-Ones_Synthesis_and_in_Vitro_Antimycobacterial_Activities
https://patents.google.com/patent/WO2013004652A1/en
https://pubs.acs.org/doi/abs/10.1021/acs.joc.4c01568
https://www.benchchem.com/product/b1583233?utm_src=pdf-body
https://www.chemscene.com/product/52344-93-1.html
https://www.benchchem.com/product/b1583233?utm_src=pdf-body
https://www.benchchem.com/product/b1583233?utm_src=pdf-body
https://www.benchchem.com/product/b1583233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

piece of the structural puzzle, and their collective data serves as a self-validating system. Our

standard workflow ensures that the identity, purity, and structure of the compound are

confirmed with the
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Caption: Standard workflow for the characterization of synthetic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing
detailed information about the carbon-hydrogen framework. For this analysis, the sample was
dissolved in deuterated chloroform (CDCls).

Experimental Protocol (*H and 3C NMR):

o Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in
approximately 0.6 mL of CDClIs containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

 Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is
properly shimmed to achieve optimal magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a spectral width covering the 0-12 ppm range, a sufficient number of
scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of at
least 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural
abundance of 3C and its smaller gyromagnetic ratio, a significantly larger number of scans
(e.g., 1024 or more) and a longer relaxation delay are necessary.

The *H NMR spectrum provides a precise count of chemically distinct protons and information
about their electronic environment and neighboring protons. The data obtained at 400 MHz in
CDCls are summarized below.[6]
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
10.28 Singlet (s) - 1H Aldehyde (-CHO)
6.54 Doublet (d) 1.95 1H Aromatic (Ar-H)
6.50 Doublet (d) 2.12 1H Aromatic (Ar-H)
) Methoxy or Ester
3.89 Singlet (s) - 3H
(-OCHs)
' Methoxy or Ester
3.88 Singlet (s) - 3H
(-OCHs)
) Methoxy or Ester
3.85 Singlet (s) - 3H

(-OCHs)

Interpretation:

e 010.28 (s, 1H): This highly deshielded singlet is characteristic of an aldehyde proton. Its
downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and
magnetic anisotropy.

e 06.54 (d, 1H) & 6.50 (d, 1H): These two signals in the aromatic region correspond to the two
protons on the benzene ring. Their relatively upfield position (compared to benzene at 7.34
ppm) is due to the electron-donating effect of the two methoxy groups. They appear as
doublets due to meta-coupling with each other.

e 0 3.89, 3.88, 3.85 (s, 3H each): These three sharp singlets integrate to three protons each
and are assigned to the three methyl groups in the molecule: the two methoxy ethers and the
one methyl ester. The slight difference in their chemical shifts arises from their distinct
positions on the aromatic ring.

The 13C NMR spectrum reveals all unique carbon atoms in the molecule. The proton-decoupled
spectrum shows each as a single line, with its chemical shift indicating its electronic
environment.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assignment

187.7 Aldehyde Carbonyl (C=0)
169.5 Ester Carbonyl (C=0)
165.1 Aromatic C-O

163.2 Aromatic C-O

136.6 Aromatic C-COOCHS3
116.7 Aromatic C-CHO

105.2 Aromatic C-H

99.6 Aromatic C-H

56.0 Methoxy Carbon (-OCHs)
55.9 Methoxy Carbon (-OCHs)
52.9 Ester Methyl Carbon (-OCHs)

Interpretation:

e 0187.7 & 169.5: These two signals in the far downfield region are characteristic of carbonyl
carbons. The signal at 187.7 ppm is assigned to the aldehyde carbonyl, which is typically
found further downfield than the ester carbonyl at 169.5 ppm.[6]

e 0 165.1 - 99.6: This cluster of signals corresponds to the six carbons of the aromatic ring.
The carbons directly attached to oxygen atoms (C-O) are the most deshielded (165.1 and
163.2 ppm), while those bearing protons are found more upfield (105.2 and 99.6 ppm).[6]

» 056.0, 55.9, 52.9: These three signals in the upfield region are assigned to the methyl
carbons of the two methoxy groups and the methyl ester.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-dimethoxybenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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